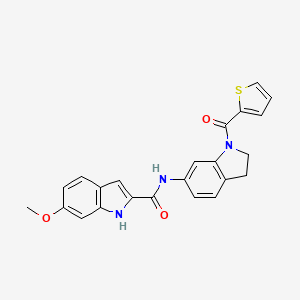![molecular formula C12H11ClN2O3S B2363780 2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 205928-31-0](/img/structure/B2363780.png)
2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the acetamide group, the thiazole ring, and the phenyl ring with a methoxy and a hydroxy substituent .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, acetamides in general can undergo a variety of reactions, including hydrolysis to form acetic acid and an amine, and reduction to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Some derivatives of heterocyclic compounds, including those with a sulfonamide thiazole moiety similar to 2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, have been synthesized for potential use as anticonvulsant agents. A study found that several of these compounds demonstrated protective effects against convulsions induced by picrotoxin, with one particular derivative showing significant anticonvulsive effects and 100% protection (Farag et al., 2012).
Antimicrobial Activity
A series of derivatives with structural similarities to this compound have been synthesized and evaluated for their antimicrobial activity. These compounds were tested against various Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans, showing potential as antimicrobial agents (Badiger et al., 2013).
Anti-Inflammatory and Antioxidant Properties
Research on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally related to the compound , has indicated potential anti-inflammatory and antioxidant activities. These compounds were evaluated in various assays, with some showing significant efficacy in DPPH radical scavenging and lipid peroxide inhibition, suggesting their utility in anti-inflammatory and antioxidant applications (Koppireddi et al., 2013).
Herbicide Metabolism
Studies on chloroacetamide herbicides, which include compounds structurally related to this compound, have explored their metabolism in human and rat liver microsomes. These investigations are crucial for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
Mecanismo De Acción
Mode of Action:
While the precise mode of action remains elusive, we can speculate based on the compound’s structure. The thiazole nucleus, present in this molecule, has been associated with various medicinal properties, including antimicrobial and antitumor activities . It’s possible that this compound interferes with cellular processes, signaling pathways, or enzymatic reactions, leading to its observed effects.
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how this compound behaves in vivo. Again, empirical research is essential to unravel these complexities.
: Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. Read more
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-7-2-3-8(10(16)4-7)9-6-19-12(14-9)15-11(17)5-13/h2-4,6,16H,5H2,1H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKCWVQXTYHMOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)

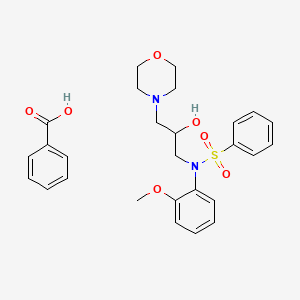

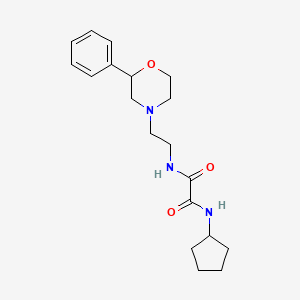
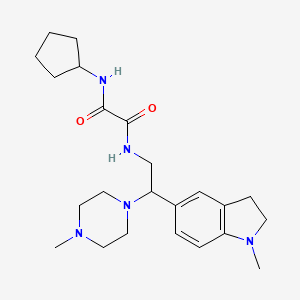
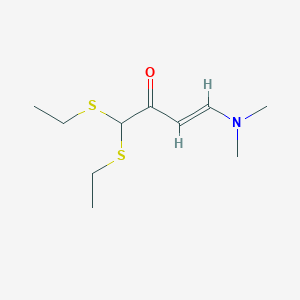
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)
![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)
![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)
